molecular formula C29H34O10 B166687 4-Hmdm-territrem B CAS No. 139122-92-2

4-Hmdm-territrem B

Cat. No. B166687
M. Wt: 542.6 g/mol
InChI Key: PXIKKOJKOBCLTQ-ZCCUTQAASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-3-methoxymandelic acid (4-Hmdm) is a natural compound found in various plants and is known for its medicinal properties. One of its derivatives, 4-Hmdm-territrem B, has been studied extensively for its potential use in treating various diseases.

Mechanism Of Action

The mechanism of action of 4-Hmdm-territrem B-territrem B is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways in the body. This leads to a reduction in inflammation and oxidative stress, which are known to contribute to the development of various diseases.

Biochemical And Physiological Effects

Studies have shown that 4-Hmdm-territrem B-territrem B can reduce inflammation and oxidative stress in various cell types, including cancer cells, immune cells, and neurons. It has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.

Advantages And Limitations For Lab Experiments

One advantage of using 4-Hmdm-territrem B-territrem B in lab experiments is its natural origin, which makes it a safer alternative to synthetic drugs. However, its complex synthesis method and limited availability can be a limitation for some researchers.

Future Directions

There are several future directions for the study of 4-Hmdm-territrem B-territrem B. One area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's disease. Another area of interest is its use in combination with other drugs to enhance their therapeutic effects. Additionally, further studies are needed to fully understand the mechanism of action of 4-Hmdm-territrem B-territrem B and its potential side effects.
Conclusion
In conclusion, 4-Hmdm-territrem B-territrem B is a promising natural compound that has been studied extensively for its potential use in treating various diseases. Its anti-inflammatory and antioxidant properties make it a promising candidate for the development of new drugs. While there are limitations to its use in lab experiments, further research is needed to fully understand its potential therapeutic effects and mechanism of action.

Synthesis Methods

4-Hmdm-territrem B-territrem B can be synthesized through a multi-step process that involves the isolation of 4-Hmdm-territrem B from natural sources, followed by chemical modification and purification. The synthesis method is complex and requires expertise in organic chemistry.

Scientific Research Applications

4-Hmdm-territrem B-territrem B has been studied for its potential use in treating various diseases, including cancer, diabetes, and Alzheimer's disease. Its anti-inflammatory and antioxidant properties make it a promising candidate for the development of new drugs.

properties

CAS RN

139122-92-2

Product Name

4-Hmdm-territrem B

Molecular Formula

C29H34O10

Molecular Weight

542.6 g/mol

IUPAC Name

(1R,2R,6R,7S,10S)-1,7-dihydroxy-6-(hydroxymethyl)-2,6,10-trimethyl-14-(3,4,5-trimethoxyphenyl)-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-4,12(17),13-triene-3,16-dione

InChI

InChI=1S/C29H34O10/c1-25(15-30)8-7-22(31)27(3)28(25,33)10-9-26(2)29(27,34)14-17-19(39-26)13-18(38-24(17)32)16-11-20(35-4)23(37-6)21(12-16)36-5/h7-8,11-13,30,33-34H,9-10,14-15H2,1-6H3/t25-,26+,27-,28+,29+/m1/s1

InChI Key

PXIKKOJKOBCLTQ-ZCCUTQAASA-N

Isomeric SMILES

C[C@]12CC[C@@]3([C@@](C=CC(=O)[C@]3([C@@]1(CC4=C(O2)C=C(OC4=O)C5=CC(=C(C(=C5)OC)OC)OC)O)C)(C)CO)O

SMILES

CC12CCC3(C(C=CC(=O)C3(C1(CC4=C(O2)C=C(OC4=O)C5=CC(=C(C(=C5)OC)OC)OC)O)C)(C)CO)O

Canonical SMILES

CC12CCC3(C(C=CC(=O)C3(C1(CC4=C(O2)C=C(OC4=O)C5=CC(=C(C(=C5)OC)OC)OC)O)C)(C)CO)O

synonyms

4-HMDM-territrem B
4-hydroxymethyl-4-demethylterritrem B
4beta-hydroxymethyl-4beta-demethylterritrem B

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.